4-[Benzo(b)thiophen-2-yl]phenol
Overview
Description
4-[Benzo(b)thiophen-2-yl]phenol is a heterocyclic compound that contains both a benzothiophene and a phenol moiety. Benzothiophenes are known for their diverse biological and pharmacological properties, making them valuable in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their affinity towards serotoninergic 5-ht 1a receptors
Mode of Action
It is known that the sulfone group in similar compounds can act as an electron-output site due to its strong electron-withdrawing ability . This suggests that 4-[Benzo(b)thiophen-2-yl]phenol may interact with its targets through electron transfer mechanisms.
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways involving the vegfr2 receptor
Result of Action
Similar compounds have been shown to exhibit antiproliferative activities on cancer cell lines
Action Environment
It is known that the planarities of the aryl groups appended to similar compounds can decisively affect the efficiency of radiative decay based on intramolecular charge transfer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzo(b)thiophen-2-yl]phenol typically involves coupling reactions and electrophilic cyclization reactions. One common method includes the use of a Pd-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This method yields 2-substituted benzo[b]thiophenes in moderate to good yields (up to 87%) .
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve large-scale coupling reactions and cyclization processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-[Benzo(b)thiophen-2-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzothiophene moiety can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on both the benzothiophene and phenol rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the benzothiophene or phenol rings .
Scientific Research Applications
4-[Benzo(b)thiophen-2-yl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anticancer agent and other therapeutic applications.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives such as:
Raloxifene: Used for the treatment of breast cancer.
Zileuton: An anti-inflammatory drug.
Sertaconazole: An antifungal agent.
Uniqueness
4-[Benzo(b)thiophen-2-yl]phenol is unique due to its combination of a benzothiophene and a phenol moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with other benzothiophene derivatives .
Properties
IUPAC Name |
4-(1-benzothiophen-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10OS/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHAMNJTBJFIQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436914 | |
Record name | 4-[Benzo(b)thiophen-2-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65540-08-1 | |
Record name | 4-[Benzo(b)thiophen-2-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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